2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an isopropylthio group, a thiazolyl group, and a piperidinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the isopropylthio group:
Thiazole ring formation: The thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Piperidine ring formation: The piperidine ring is formed through a series of reactions, including cyclization and functional group transformations.
Coupling reactions: The final step involves coupling the thiazolyl and piperidinyl intermediates with the phenyl ring containing the isopropylthio group under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
- 2-(4-(ethylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
- 2-(4-(propylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS2/c1-15(2)26-18-7-5-16(6-8-18)12-19(24)22-13-17-4-3-10-23(14-17)20-21-9-11-25-20/h5-9,11,15,17H,3-4,10,12-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGDUHYUOGYNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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